(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide
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Overview
Description
(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide is an organic compound characterized by its phenethylamine backbone and the presence of methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide typically involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate butenoic acid derivative under amide coupling conditions. Common reagents used in this synthesis include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the butenamide moiety can be reduced to form the saturated amide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide involves its interaction with specific molecular targets in the body. For instance, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide derivatives: These compounds share a similar structural motif and have been studied for their anticonvulsant and sedative properties.
3,4-dimethoxyphenethylamine derivatives: These compounds are structurally related and have been explored for various pharmacological activities.
Uniqueness
(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.
Properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-5-14(16)15-9-8-11-6-7-12(17-2)13(10-11)18-3/h4-7,10H,8-9H2,1-3H3,(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRCJJLTSIDYBE-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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